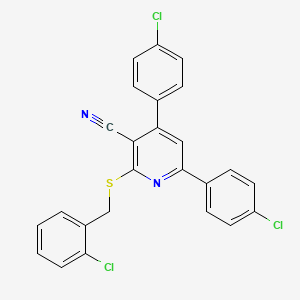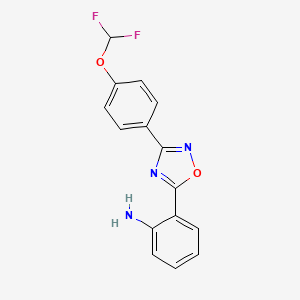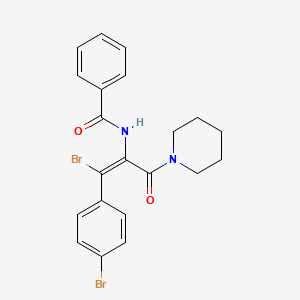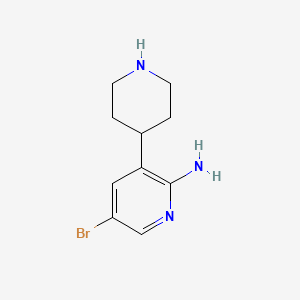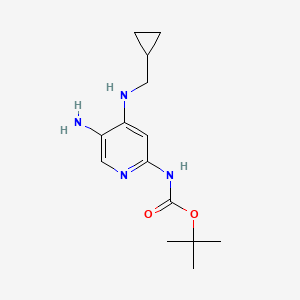
(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound features a 2-chlorophenyl group and a 4,5-dimethyl-1,2,4-triazole moiety connected via a methanamine linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate carbonyl compounds under acidic or basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via a nucleophilic substitution reaction using 2-chlorobenzyl chloride and the triazole intermediate.
Formation of the Methanamine Linkage: The final step involves the formation of the methanamine linkage through a reductive amination reaction using formaldehyde and a suitable reducing agent such as sodium borohydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate solvent and temperature conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
科学的研究の応用
(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an antimicrobial, antifungal, and antiviral agent due to its triazole moiety.
Medicine: Investigated for its potential therapeutic applications, including as an anticancer, anti-inflammatory, and neuroprotective agent.
Industry: Utilized in the development of agrochemicals, such as herbicides and fungicides, and in materials science for the synthesis of polymers and advanced materials.
作用機序
The mechanism of action of (2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine involves its interaction with specific molecular targets and pathways. The triazole moiety can inhibit enzymes by binding to their active sites, disrupting normal cellular processes. For example, it may inhibit cytochrome P450 enzymes, leading to the disruption of sterol biosynthesis in fungi, thereby exhibiting antifungal activity. The compound’s ability to form hydrogen bonds and engage in π-π interactions enhances its binding affinity to various biological targets.
類似化合物との比較
Similar Compounds
(2-Chlorophenyl)(4,5-diphenyl-4H-1,2,4-triazol-3-yl)methanamine: Similar structure but with phenyl groups instead of methyl groups.
(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)ethanamine: Similar structure but with an ethanamine linkage instead of methanamine.
(2-Bromophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine: Similar structure but with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
(2-Chlorophenyl)(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methanamine is unique due to its specific combination of a 2-chlorophenyl group and a 4,5-dimethyl-1,2,4-triazole moiety. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in research and industry.
特性
分子式 |
C11H13ClN4 |
|---|---|
分子量 |
236.70 g/mol |
IUPAC名 |
(2-chlorophenyl)-(4,5-dimethyl-1,2,4-triazol-3-yl)methanamine |
InChI |
InChI=1S/C11H13ClN4/c1-7-14-15-11(16(7)2)10(13)8-5-3-4-6-9(8)12/h3-6,10H,13H2,1-2H3 |
InChIキー |
FPFCFEGNQYGCPD-UHFFFAOYSA-N |
正規SMILES |
CC1=NN=C(N1C)C(C2=CC=CC=C2Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


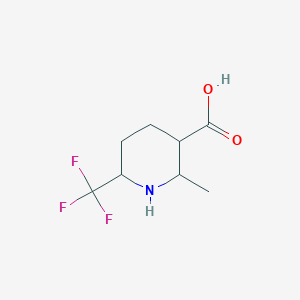
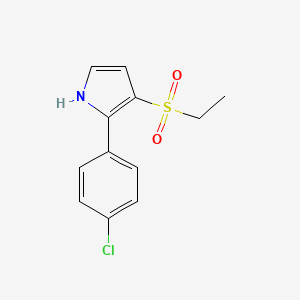
![1-(Furo[2,3-c]pyridin-7-yl)piperidine-4-carboxylic acid](/img/structure/B15055473.png)
![1-(2-Cyclopropylpyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine](/img/structure/B15055474.png)
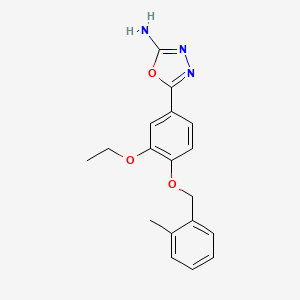
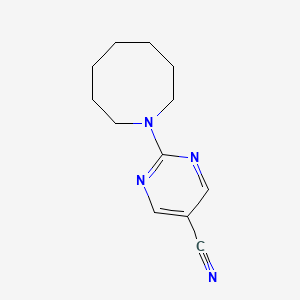
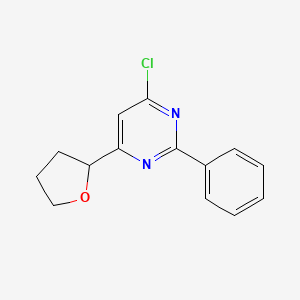
![7-Bromo-2-(2-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B15055506.png)
